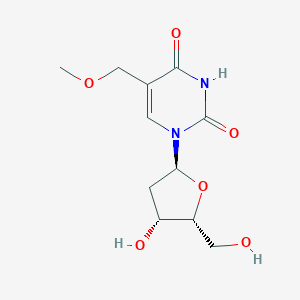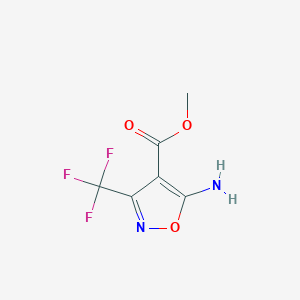
4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-,methylester(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-,methylester(9CI), also known as TFMIA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties. In
Mécanisme D'action
The mechanism of action of 4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-,methylester(9CI) is thought to involve the inhibition of the NF-kappaB signaling pathway, which plays a key role in the regulation of inflammation and immune responses. 4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-,methylester(9CI) has been found to inhibit the activation of NF-kappaB by preventing the phosphorylation and degradation of its inhibitor, IkappaB-alpha. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, as well as a decrease in the expression of adhesion molecules that promote leukocyte recruitment to sites of inflammation.
Effets Biochimiques Et Physiologiques
In addition to its anti-inflammatory and analgesic properties, 4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-,methylester(9CI) has been found to possess a range of other biological activities. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the activity of certain chemotherapeutic agents. 4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-,methylester(9CI) has also been found to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-,methylester(9CI) is its broad range of biological activities, which make it a useful tool for studying a variety of disease processes. However, its relatively low yield and high cost may limit its use in large-scale experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
Orientations Futures
There are several potential future directions for research on 4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-,methylester(9CI). One area of interest is the development of more efficient synthesis methods that can improve the yield and reduce the cost of producing this compound. Another area of focus is the elucidation of its mechanism of action, which could lead to the development of more targeted therapies for inflammatory and immune-mediated diseases. Additionally, further studies are needed to explore the potential of 4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-,methylester(9CI) as a neuroprotective agent and to investigate its effects on other disease processes, such as cardiovascular disease and metabolic disorders.
Méthodes De Synthèse
The synthesis of 4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-,methylester(9CI) involves the reaction of 4-methyl-5-nitroisoxazole with trifluoroacetic anhydride and triethylamine, followed by reduction with hydrogen gas and palladium on carbon catalyst. The yield of this reaction is typically around 50%, and the resulting product is a white crystalline solid.
Applications De Recherche Scientifique
4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-,methylester(9CI) has been extensively studied in the field of medicinal chemistry, with a particular focus on its anti-inflammatory and analgesic properties. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and to reduce the expression of COX-2, a key enzyme involved in the production of prostaglandins that contribute to inflammation and pain.
Propriétés
Numéro CAS |
108655-61-4 |
|---|---|
Nom du produit |
4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-,methylester(9CI) |
Formule moléculaire |
C6H5F3N2O3 |
Poids moléculaire |
210.11 g/mol |
Nom IUPAC |
methyl 5-amino-3-(trifluoromethyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C6H5F3N2O3/c1-13-5(12)2-3(6(7,8)9)11-14-4(2)10/h10H2,1H3 |
Clé InChI |
JTLMTRFNPHRSRB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(ON=C1C(F)(F)F)N |
SMILES canonique |
COC(=O)C1=C(ON=C1C(F)(F)F)N |
Synonymes |
4-Isoxazolecarboxylicacid,5-amino-3-(trifluoromethyl)-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B9904.png)
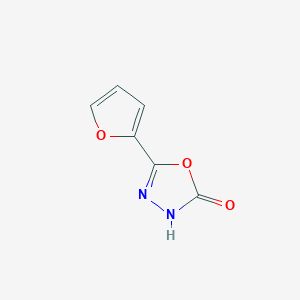
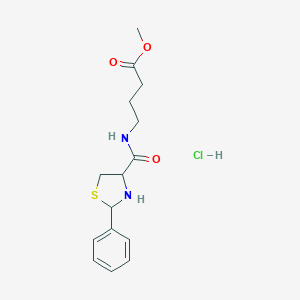
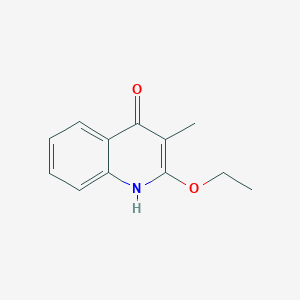
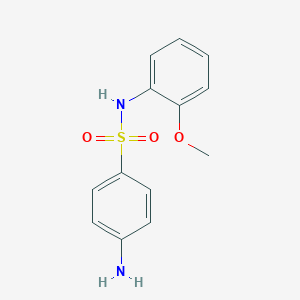
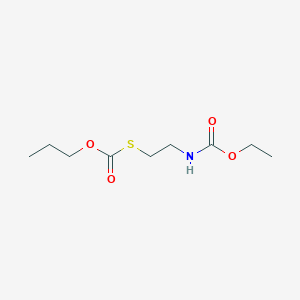
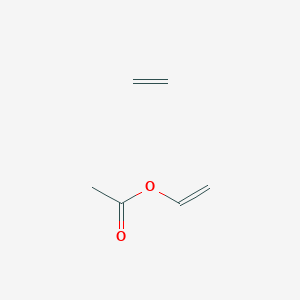
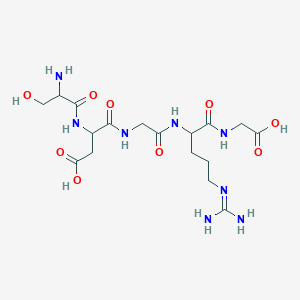
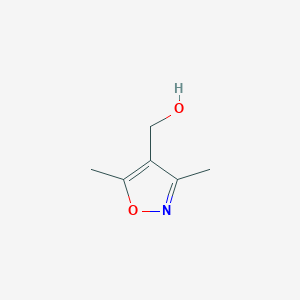
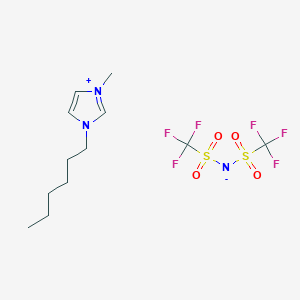
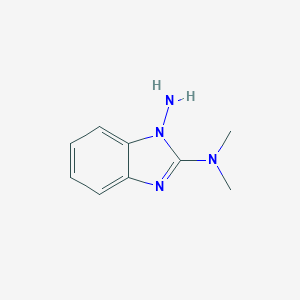
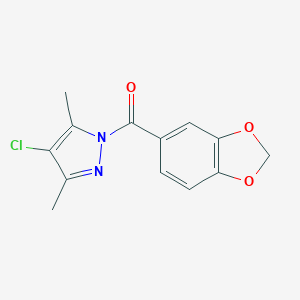
![2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone](/img/structure/B9934.png)
